molecular formula C22H20N2O B14800010 N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide

N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide

Cat. No.: B14800010
M. Wt: 328.4 g/mol
InChI Key: LJVRQRFEMUWXLD-HZHRSRAPSA-N
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Description

N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide is an organic compound with the molecular formula C22H20N2O It is a derivative of hydrazide and is characterized by the presence of a biphenyl group and a dimethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dimethylbenzylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
  • N-(2,4-dimethylbenzylidene)-1,3-benzodioxol-5-amine
  • 4-chloro-N’-(2,4-dimethylbenzylidene)benzenesulfonohydrazide

Uniqueness

N’-(2,4-dimethylbenzylidene)-4-biphenylcarbohydrazide is unique due to its specific structural features, such as the biphenyl group and the dimethylbenzylidene moiety

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethylphenyl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C22H20N2O/c1-16-8-9-21(17(2)14-16)15-23-24-22(25)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-15+

InChI Key

LJVRQRFEMUWXLD-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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